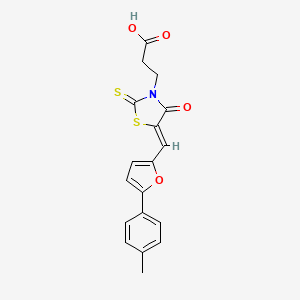

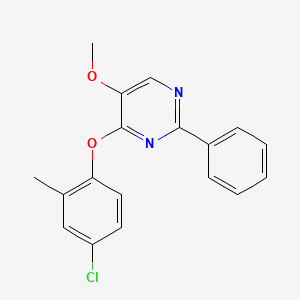

![molecular formula C13H13NO4 B2379312 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid CAS No. 518343-86-7](/img/structure/B2379312.png)

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, oxazole, and acetic acid groups. The exact methods would depend on the specific reactions involved, which could include various forms of condensation, substitution, or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The phenyl and oxazole rings are likely to be planar due to the delocalized electrons in their pi systems. The methoxy and acetic acid groups may add some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl and oxazole rings may participate in electrophilic aromatic substitution reactions. The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar acetic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on the properties of similar compounds .Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid and its derivatives have been studied for their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataracts. Compounds in this class have shown promising in vivo activity in preventing cataract development, particularly when administered as eye-drop solutions in animal models (La Motta et al., 2008).

Antidiabetic Properties

This compound has also been explored for its antidiabetic properties. Derivatives have demonstrated significant glucose and lipid-lowering effects in diabetic mice models. This includes transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-gamma, suggesting a potential pathway for therapeutic action (Imoto et al., 2003).

Role in Synthesis of Other Compounds

The structure of this compound is useful in the synthesis of other compounds. It has been involved in the synthesis of carbamate group-containing compounds and other derivatives with potential biological activities (Velikorodov et al., 2017).

Applications in Organic Chemistry

This compound has applications in organic chemistry, particularly in the synthesis of various heterocyclic compounds. It is involved in reactions leading to the formation of oxazolone, pyranones, and other complex structures, highlighting its versatility in chemical synthesis (Kočevar et al., 1992).

Exploration in Chemical Properties

Research has also focused on understanding the physical and chemical properties of this compound and its derivatives. This includes studies on acid-base properties, which are crucial for understanding its behavior in various chemical and biological contexts (Kaplaushenko, 2014).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Based on its structural similarity to other bioactive aromatic compounds, it may interact with its targets causing changes at the molecular level that lead to its biological effects .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways .

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBPIRBPAYGTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

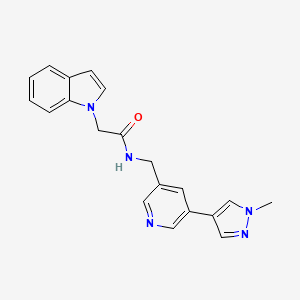

![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)

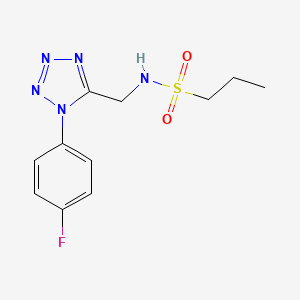

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)

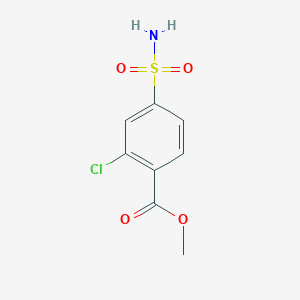

![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)

![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)

![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)